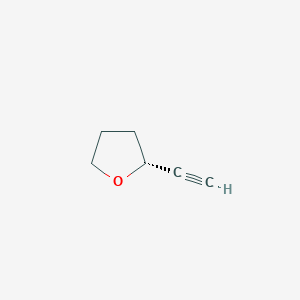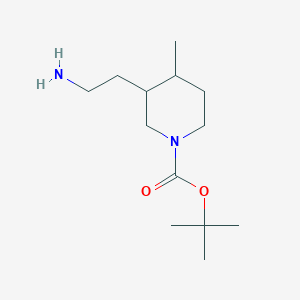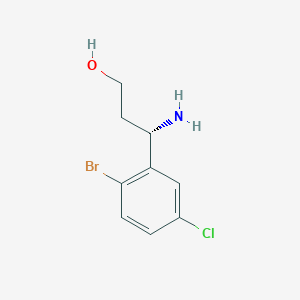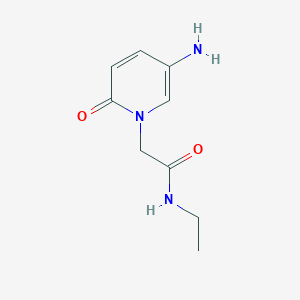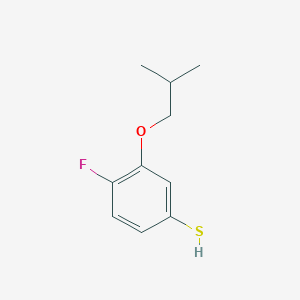
4-Fluoro-3-isobutoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13FOS It is a derivative of benzenethiol, where the benzene ring is substituted with a fluorine atom at the 4-position and an isobutoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isobutoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorinated benzene derivative is reacted with an isobutoxy group under basic conditions to introduce the isobutoxy substituent. The thiol group can then be introduced through a subsequent reaction with a thiolating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the substitution reactions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isobutoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-3-isobutoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isobutoxybenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, enhancing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive.
3-Isobutoxybenzenethiol: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
4-Fluoro-3-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different steric and electronic effects.
Uniqueness
4-Fluoro-3-isobutoxybenzenethiol is unique due to the combination of the fluorine atom and the isobutoxy group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H13FOS |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
4-fluoro-3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-10-5-8(13)3-4-9(10)11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
ZATYNCCXLHAGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




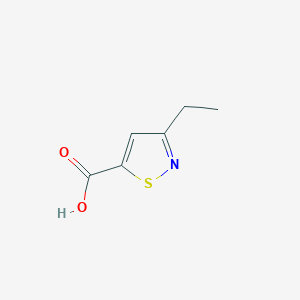
![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)





